ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate
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Overview
Description
Ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate is a compound that belongs to the class of N-benzenesulfonyl amino acid esters. These compounds are known for their pharmacological and biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antithrombin properties . The structure of this compound consists of an ethyl ester group attached to an amino acid derivative, which is further substituted with a benzenesulfonyl group and a 2-methylanilino group.
Preparation Methods
The synthesis of ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate can be achieved through a one-pot approach. This method involves the reaction of 4-bromobenzenethiol with amino acid esters under mild conditions. The reaction typically takes place in the presence of a base, such as triethylamine, and proceeds in a short time (9-14 minutes) with excellent yields (90-95%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various biologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
Ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate can be compared with other N-benzenesulfonyl amino acid esters, such as:
Methyl 2-(4-bromobenzenesulfonamido)acetate: Known for enhancing proline content in response to excess cadmium.
N-benzenesulfonyl glycine esters: Used as synthetic intermediates in various chemical reactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)13-18(16-12-8-7-9-14(16)2)23(20,21)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMIZOQOMKVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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